1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one
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Overview
Description
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one is an organic compound with a unique structure that includes a difluoropropanone moiety attached to a dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoropropanone moiety .
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be compared with other similar compounds, such as:
2,6-Dimethylphenol: A precursor in the synthesis of the compound, known for its use in the production of antioxidants and polymers.
1-(2,6-Dimethylphenyl)-2-propanone: A structurally similar compound without the fluorine atoms, used in organic synthesis.
2,6-Dimethylphenyl isocyanate: Another related compound used in the preparation of derivatized cyclodextrins and other materials .
The uniqueness of this compound lies in its difluoropropanone moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H12F2O |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)10(7)11(12,13)9(3)14/h4-6H,1-3H3 |
InChI Key |
BZYDPCYUAIFJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)C)(F)F |
Origin of Product |
United States |
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